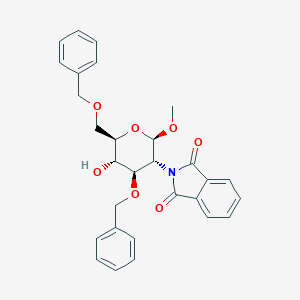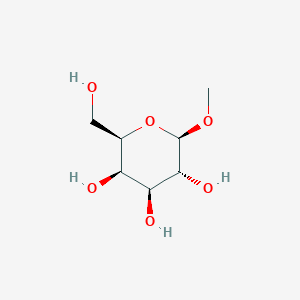
4-Méthylumbelliféryl-β-D-glucopyranoside
Vue d'ensemble
Description
4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-D-Glc) is a sensitive fluorogenic substrate for β-glucosidase and β-glucocerebrosidase, yielding a blue fluorescent solution .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl glucoside and its derived compounds has been a subject of research. The compound has been synthesized using the Helferich method, which involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions .
Molecular Structure Analysis
The 4-Methylumbelliferyl glucoside molecule contains a total of 44 bond(s). There are 26 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic) .
Chemical Reactions Analysis
4-Methylumbelliferyl glucoside is a beta-D-glucoside having a 4-methylumbelliferyl substituent at the anomeric position. It has a role as a chromogenic compound . It is used in enzyme assays just after cell lysis process .
Physical And Chemical Properties Analysis
4-Methylumbelliferyl glucoside has a molecular weight of 338.31 g/mol . It is a member of coumarins, a monosaccharide derivative, and a beta-D-glucoside .
Applications De Recherche Scientifique
Réactif biochimique
Le 4-méthylumbelliféryl-β-D-glucopyranoside est un réactif biochimique . Il est utilisé dans divers tests biochimiques en tant que substrat pour l'enzyme β-glucosidase .
Dosage de l'activité enzymatique
Ce composé a été utilisé comme substrat dans les tests d'activité enzymatique de la glucosylcéramidase β dans des fractions enrichies en lysosomes de neurones hippocampiques primaires .
Fermentation de la levure
Dans le domaine de la microbiologie, le this compound est utilisé dans les tests de β-glucosidase pendant la fermentation de la levure .
Dosage de l'activité de la glucocérébrosidase
Il est utilisé pour doser l'activité glucosidase liée à la glucocérébrosidase 1 (GBA1) dans les lignées cellulaires de macrophages .
Substrat fluorogénique
Le this compound sert de substrat fluorogénique pour mesurer l'activité de la β-glucuronidase .
Identification d'Escherichia coli
Ce composé est utilisé pour l'identification rapide et sensible d'Escherichia coli .
Étude moléculaire des plantes
Il est idéal pour les études moléculaires des plantes comme moyen d'examiner l'expression des gènes sous divers promoteurs .
Recherche sur les glycosidases
Le this compound est un substrat enzymatique synthétique pour la glycosidase . Cela en fait un outil précieux dans la recherche sur les glycosidases et leurs rôles dans divers processus biologiques
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to the breakdown and utilization of carbohydrates.
Mode of Action
4-Methylumbelliferyl-beta-D-glucopyranoside acts as a fluorogenic substrate for β-glucosidase . When β-glucosidase interacts with this compound, it cleaves the glycosidic bond, releasing a highly fluorescent molecule called 4-methylumbelliferyl (4-MU) .
Biochemical Pathways
The action of 4-Methylumbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex sugars by β-glucosidase. The release of 4-MU upon cleavage can be used to monitor the activity of β-glucosidase, providing insights into the functioning of this metabolic pathway .
Result of Action
The cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-MU, a highly fluorescent molecule . This fluorescence can be detected and measured, providing a quantitative readout of β-glucosidase activity. Therefore, the compound can be used as a tool to study carbohydrate metabolism and related disorders.
Action Environment
The fluorescence of 4-MU, the product of the enzymatic reaction, is pH-dependent . Its excitation maxima vary at different pH values, being 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 . Therefore, the action, efficacy, and stability of 4-Methylumbelliferyl-beta-D-glucopyranoside can be influenced by the pH of the environment.
Analyse Biochimique
Biochemical Properties
4-Methylumbelliferyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions as a fluorogenic substrate for beta-glucosidase enzymes. When beta-glucosidase acts on 4-Methylumbelliferyl-beta-D-glucopyranoside, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This reaction is commonly used to assay beta-glucosidase activity in various biological samples . The interaction between 4-Methylumbelliferyl-beta-D-glucopyranoside and beta-glucosidase is highly specific, making it an ideal substrate for studying the enzyme’s kinetics and inhibition .
Cellular Effects
4-Methylumbelliferyl-beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidase enzymes. In cells, the enzymatic cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside results in the production of fluorescent 4-methylumbelliferone, which can be detected and quantified using fluorescence microscopy or spectrophotometry . This allows researchers to monitor beta-glucosidase activity in real-time and study its role in cellular metabolism, gene expression, and signaling pathways . The compound’s ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool for investigating cellular functions and enzyme dynamics.
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl-beta-D-glucopyranoside involves its interaction with beta-glucosidase enzymes. When 4-Methylumbelliferyl-beta-D-glucopyranoside binds to the active site of beta-glucosidase, the enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone . This reaction is highly specific and occurs under physiological conditions, making 4-Methylumbelliferyl-beta-D-glucopyranoside an ideal substrate for studying beta-glucosidase activity and inhibition . The fluorescent product, 4-methylumbelliferone, can be easily detected and quantified, providing valuable insights into the enzyme’s kinetics and regulatory mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but may degrade over extended periods or under unfavorable conditions . Researchers have observed that the fluorescence intensity of 4-methylumbelliferone, the product of 4-Methylumbelliferyl-beta-D-glucopyranoside cleavage, remains stable for a certain duration, allowing for accurate measurements of enzyme activity . Long-term studies may require periodic assessment of the compound’s stability and degradation to ensure reliable results .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl-beta-D-glucopyranoside in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively measure beta-glucosidase activity without causing significant toxicity . High doses of 4-Methylumbelliferyl-beta-D-glucopyranoside may lead to adverse effects, such as cellular stress or toxicity, particularly in sensitive tissues . Researchers must carefully optimize the dosage to achieve accurate measurements while minimizing potential side effects .
Metabolic Pathways
4-Methylumbelliferyl-beta-D-glucopyranoside is involved in metabolic pathways related to beta-glucosidase activity. The compound serves as a substrate for beta-glucosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone . This reaction is part of the broader metabolic pathway of glycoside hydrolysis, where beta-glucosidase enzymes play a key role in breaking down complex carbohydrates into simpler sugars . The fluorescent product, 4-methylumbelliferone, can be further metabolized or excreted by the cell, depending on the specific metabolic context .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl-beta-D-glucopyranoside is transported and distributed based on its interactions with cellular transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, facilitating its uptake by cells . Once inside the cell, 4-Methylumbelliferyl-beta-D-glucopyranoside can localize to specific compartments, such as lysosomes, where beta-glucosidase enzymes are active . The distribution of the compound within tissues may vary depending on factors such as tissue type, enzyme expression levels, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl-beta-D-glucopyranoside is influenced by its interactions with targeting signals and post-translational modifications. The compound is often directed to lysosomes, where beta-glucosidase enzymes are predominantly active . This localization is facilitated by specific targeting signals that direct the compound to lysosomal compartments . Additionally, post-translational modifications of beta-glucosidase enzymes may influence the binding and cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside, affecting its activity and function within the cell .
Propriétés
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275261 | |
| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylumbelliferyl glucoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11186 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18997-57-4 | |
| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylumbelliferyl beta-D-glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


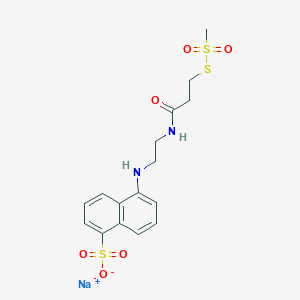
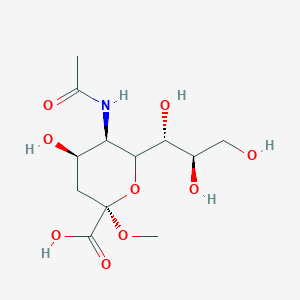
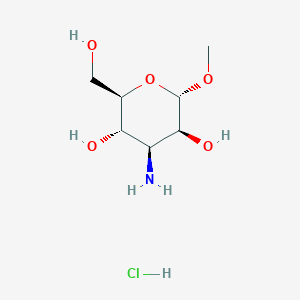

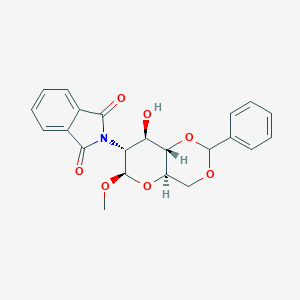
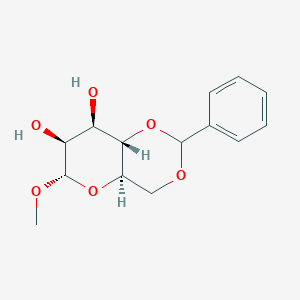
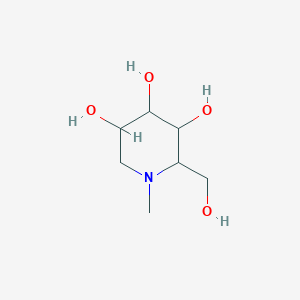
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
